2-Bromo-1-(bromomethyl)-3-methylbenzene
Overview
Description
2-Bromo-1-(bromomethyl)-3-methylbenzene: is an organic compound with the molecular formula C8H8Br2. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 1st positions of the benzene ring, with a methyl group at the 3rd position. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene typically involves the bromination of 3-methylbenzyl bromide. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products like 3-methylbenzyl alcohol or 3-methylbenzonitrile.
Elimination: Formation of alkenes such as 3-methylstyrene.
Coupling: Biaryl compounds with various substituents depending on the boronic acid used.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-3-methylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug candidates.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-3-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(bromomethyl)benzene: Lacks the methyl group at the 3rd position.
1-Bromo-2-(bromomethyl)-4-methylbenzene: Has the bromine atoms and methyl group at different positions on the benzene ring.
3-Bromo-1-(bromomethyl)-2-methylbenzene: The positions of the bromine atoms and methyl group are rearranged.
Uniqueness
2-Bromo-1-(bromomethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it a valuable compound in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPZQBTXRQKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448935 | |
Record name | 2-bromo-3-methylbenzylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66790-58-7 | |
Record name | 2-bromo-3-methylbenzylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(bromomethyl)-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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